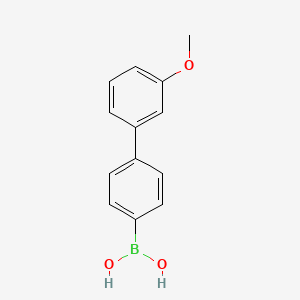
3'-Methoxy-biphenyl-4-boronic acid
Vue d'ensemble
Description
3’-Methoxy-biphenyl-4-boronic acid: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a biphenyl structure with a methoxy group at the 3’ position and a boronic acid group at the 4 position, making it a versatile reagent in the formation of carbon-carbon bonds .
Mécanisme D'action
Target of Action
The primary target of 3’-Methoxy-biphenyl-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to facilitate the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
The compound is described as relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This contributes to the synthesis of complex organic compounds, expanding the possibilities for creating new pharmaceuticals and materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Methoxy-biphenyl-4-boronic acid. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s efficacy may be influenced by the presence of other functional groups and the conditions under which the reaction is carried out .
Analyse Biochimique
Biochemical Properties
3’-Methoxy-biphenyl-4-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This compound interacts with enzymes and proteins that have active sites containing serine, threonine, or tyrosine residues, which possess hydroxyl groups. The interaction typically involves the formation of a reversible covalent bond between the boronic acid group and the hydroxyl group of the biomolecule .
Cellular Effects
3’-Methoxy-biphenyl-4-boronic acid influences various cellular processes by modulating enzyme activity and protein function. It can affect cell signaling pathways by inhibiting or activating enzymes involved in these pathways. For example, it may inhibit proteases that play a role in cell signaling, thereby altering gene expression and cellular metabolism. The compound’s impact on cell function includes changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 3’-Methoxy-biphenyl-4-boronic acid exerts its effects through the formation of boronate esters with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also influence gene expression by modulating transcription factors or other proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Methoxy-biphenyl-4-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of 3’-Methoxy-biphenyl-4-boronic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity, including toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. High doses can lead to toxicity, affecting organ function and overall health .
Metabolic Pathways
3’-Methoxy-biphenyl-4-boronic acid is involved in metabolic pathways that include its conversion to other boronic acid derivatives. Enzymes such as oxidases and reductases can modify the compound, affecting its activity and function. The compound can also influence metabolic flux by altering the levels of metabolites in various pathways .
Transport and Distribution
Within cells and tissues, 3’-Methoxy-biphenyl-4-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules .
Subcellular Localization
3’-Methoxy-biphenyl-4-boronic acid is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications can direct the compound to organelles such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of the compound can affect its function and the overall cellular response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3’-Methoxy-biphenyl-4-boronic acid typically involves the borylation of 3’-methoxy-biphenyl. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) .
Industrial Production Methods: Industrial production of 3’-Methoxy-biphenyl-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Methoxy-biphenyl-4-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Chemistry: 3’-Methoxy-biphenyl-4-boronic acid is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to develop inhibitors for enzymes and receptors. Its derivatives have shown potential in treating diseases such as cancer and diabetes .
Industry: In the industrial sector, 3’-Methoxy-biphenyl-4-boronic acid is employed in the production of polymers, electronic materials, and agrochemicals. Its role in creating biaryl linkages is essential for developing advanced materials with specific properties .
Comparaison Avec Des Composés Similaires
4-Methoxyphenylboronic acid: Similar structure but lacks the biphenyl moiety.
3-Methoxyphenylboronic acid: Similar structure but lacks the biphenyl moiety.
4-Biphenylboronic acid: Similar structure but lacks the methoxy group.
Uniqueness: 3’-Methoxy-biphenyl-4-boronic acid is unique due to its combination of a biphenyl structure and a methoxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex molecules with specific functional groups .
Propriétés
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETGSFIRXNTUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585713 | |
| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107579-37-2 | |
| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)
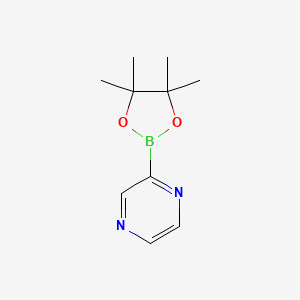
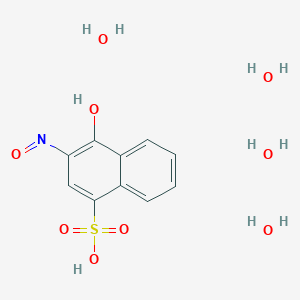

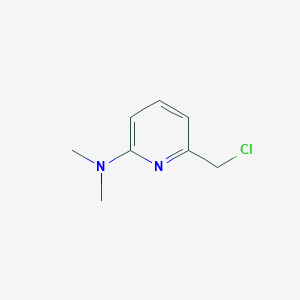


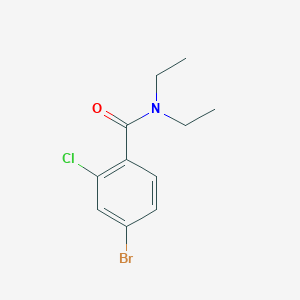
![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)
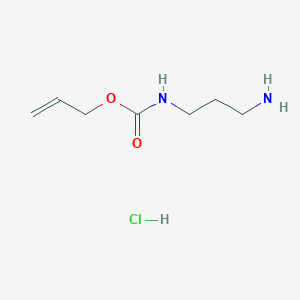


![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)
